

An In-Depth Technical Guide to the Toxicological Properties of Nonylphenoxyacetic Acids

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Compound of Interest

Compound Name: 2-(4-Nonylphenoxy)acetic acid-d2

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Introduction

Nonylphenoxyacetic acids (NPAAs) are metabolites of nonylphenol ethoxylates (NPEOs), a class of non-ionic surfactants extensively used in industrial and consumer products.^[1] Due to their widespread use, NPEOs and their degradation products, including NPAAs and nonylphenol (NP), are ubiquitous environmental contaminants.^{[1][2]} Growing concern over the potential adverse health effects of these compounds, particularly their endocrine-disrupting properties, has prompted significant research into their toxicological profiles.^{[1][3]} This technical guide provides a comprehensive overview of the toxicological properties of nonylphenoxyacetic acids, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.

Toxicological Data Summary

The toxicological profile of (4-nonylphenoxy)acetic acid is characterized by moderate acute oral toxicity, severe skin and eye corrosivity, and skin sensitization. It also exhibits weak endocrine-disrupting activities. The following tables summarize the key quantitative toxicological data.

Table 1: Acute and Local Toxicity of (4-Nonylphenoxy)acetic Acid

Endpoint	Species	Guideline	Route	Value	Classification	Reference
Acute Oral Toxicity (LD50)	Rat	OECD 401	Oral	1674 mg/kg bw	Harmful if swallowed[4]	[4]
Skin Corrosion	Rabbit	OECD 404	Dermal	Corrosive	Causes severe skin burns[4]	[4]
Eye Corrosion	Rabbit	OECD 405	Ocular	Corrosive	Causes serious eye damage[4]	[4]
Skin Sensitization	Guinea Pig	OECD 406 (GMPT)	Dermal	75% sensitization rate	May cause an allergic skin reaction[4]	[4]

Table 2: Repeated Dose and Developmental Toxicity of (4-Nonylphenoxy)acetic Acid

Endpoint	Species	Guideline	Route	Value	Effect	Reference
Repeated Dose Oral Toxicity (NOAEL)	Rat	OECD 422	Oral	60 mg/kg bw/day	Hyperplasia of the forestomach[5]	[5]
Reproductive/Developmental Toxicity (NOAEL)	Rat	OECD 422	Oral	200 mg/kg bw/day	No effects on fertility or developmental toxicity[4][5]	[4][5]

Table 3: Endocrine Disruption Potential of (4-Nonylphenoxy)acetic Acid

Assay	System	Effect	Observation	Reference
Uterotrophic Assay	Rat	Weak estrogenic	1.25 to 1.31-fold increase in uterine weight at 400 mg/kg bw	[4]
Yeast Androgen Screening (YAS)	in vitro	Anti-androgenic	Clear anti-androgenic activity at 10^{-5} mol/L and above	[6]
in vitro assay	-	Anti-estrogenic	-	[5]

Key Experimental Protocols

The toxicological evaluation of nonylphenoxyacetic acids relies on standardized experimental protocols. Below are detailed methodologies for the key experiments cited.

OECD Test Guideline 401: Acute Oral Toxicity

This guideline is designed to assess the median lethal dose (LD50) of a substance after a single oral administration.

- **Test Animals:** Healthy, young adult rats (typically Wistar or Sprague-Dawley), nulliparous and non-pregnant if female. A minimum of 5 animals per dose group is used.
- **Housing and Feeding:** Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle. They are fasted overnight before administration of the test substance.
- **Dose Administration:** The test substance is administered by oral gavage in a single dose. The volume administered should not exceed a specific limit based on the animal's body weight.
- **Observation Period:** Animals are observed for at least 14 days. Observations include mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.

- Pathology: All animals (those that die during the study and survivors at the end) undergo a gross necropsy.
- Data Analysis: The LD50 is calculated using a recognized statistical method.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This test evaluates the potential of a substance to cause irritation or corrosion to the eye.

- Test Animals: Healthy, adult albino rabbits.
- Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.
- Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of eye reaction (corneal opacity, iris lesions, conjunctival redness, and chemosis) is scored. The observation period can be extended up to 21 days to assess the reversibility of the effects.
- Data Analysis: The scores for corneal, iridial, and conjunctival effects are evaluated to determine the irritation potential.

OECD Test Guideline 406: Skin Sensitization (Guinea Pig Maximization Test - GPMT)

This guideline assesses the potential of a substance to cause skin sensitization (allergic contact dermatitis).

- Test Animals: Young, healthy adult guinea pigs.
- Induction Phase:
 - Day 0: Intradermal injections of the test substance (with and without Freund's Complete Adjuvant - FCA) and FCA alone are made in the shoulder region.
 - Day 7: A topical application of the test substance is applied to the same area.
- Challenge Phase:

- Day 21: A non-irritating concentration of the test substance is applied topically to a naive site on the flank.
- Observation: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal.
- Data Analysis: The incidence and severity of the skin reactions in the test group are compared to a control group that did not receive the test substance during the induction phase.

OECD Test Guideline 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test

This is a combined study that provides information on general systemic toxicity, as well as on potential effects on male and female reproductive performance and on the development of the offspring.

- Test Animals: Male and female rats.
- Dosing: The test substance is administered daily by oral gavage to several groups of animals at different dose levels. Males are dosed for a minimum of 28 days (including a 14-day pre-mating period), and females are dosed throughout the study (pre-mating, mating, gestation, and lactation).
- Mating: After the pre-mating dosing period, one male and one female from the same dose group are paired for mating.
- Observations:
 - Parental Animals: Daily clinical observations, weekly body weight and food consumption measurements, and estrous cycle monitoring for females.
 - Offspring: Number of live and dead pups, sex, and body weight at birth and on postnatal day 4.

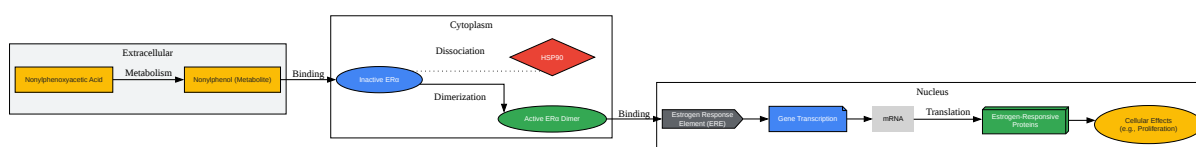
- Pathology: All parental animals undergo a gross necropsy, and organs are weighed. Histopathological examination is performed on the reproductive organs and target organs of toxicity.
- Data Analysis: Reproductive indices (e.g., fertility, gestation, and viability indices) and developmental parameters are calculated and statistically analyzed.

Signaling Pathways and Mechanisms of Toxicity

The endocrine-disrupting effects of nonylphenoxyacetic acids and their primary metabolite, nonylphenol, are mediated through interactions with various nuclear receptors, leading to the disruption of normal hormonal signaling.

Estrogenic and Anti-Estrogenic Effects

Nonylphenol, the primary metabolite of NPAA, is a known xenoestrogen that can mimic the effects of estradiol. It binds to the estrogen receptor alpha ($ER\alpha$), leading to the transcription of estrogen-responsive genes.[3][7] However, the estrogenic activity of nonylphenoxyacetic acid itself is considered weak.[4] Paradoxically, in vitro studies have also demonstrated anti-estrogenic effects.[5]

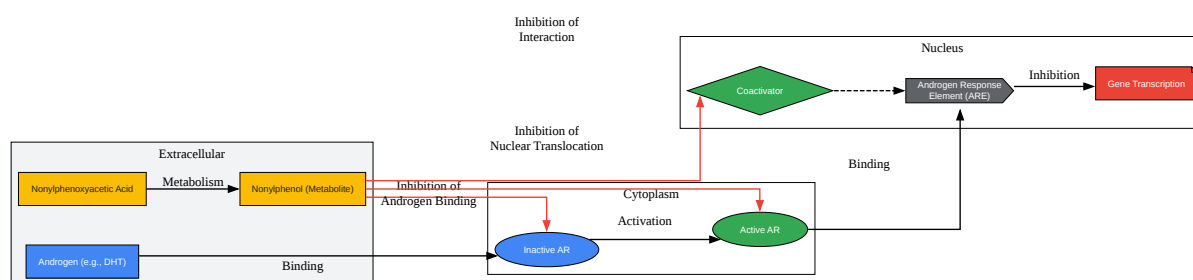


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Caption: Estrogenic signaling pathway of Nonylphenol.

Anti-Androgenic Effects

(4-Nonylphenoxy)acetic acid has demonstrated clear anti-androgenic activity in vitro.[6] Its metabolite, nonylphenol, acts as an androgen receptor (AR) antagonist. The mechanism of action involves multiple steps, including inhibiting the binding of androgens to the AR, interfering with the nuclear translocation of the receptor, and disrupting the interaction with coactivators, ultimately leading to the inhibition of androgen-dependent gene transcription.[1][5][8]



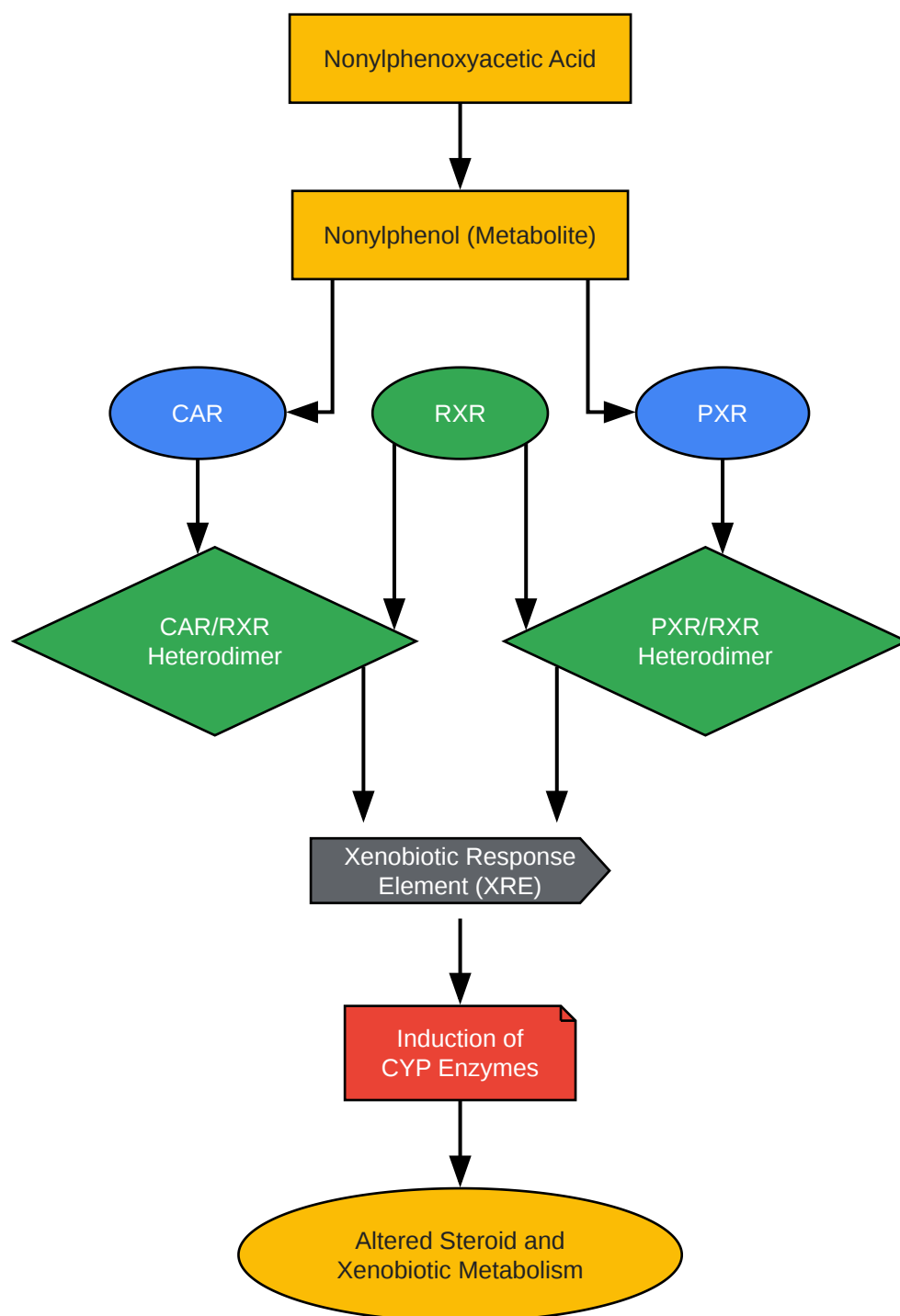
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Caption: Anti-androgenic signaling pathway of Nonylphenol.

Interaction with Other Nuclear Receptors

Nonylphenol has also been shown to activate other nuclear receptors, such as the constitutive androstane receptor (CAR) and the pregnane X receptor (PXR).[4][9] These receptors are key regulators of xenobiotic metabolism, and their activation by nonylphenol can lead to the induction of cytochrome P450 enzymes (CYPs), which are involved in the detoxification and

metabolism of various compounds, including steroids.[4][9] This interaction suggests a complex interplay between nonylphenoxyacetic acids, their metabolites, and the cellular machinery responsible for both hormonal signaling and xenobiotic response.

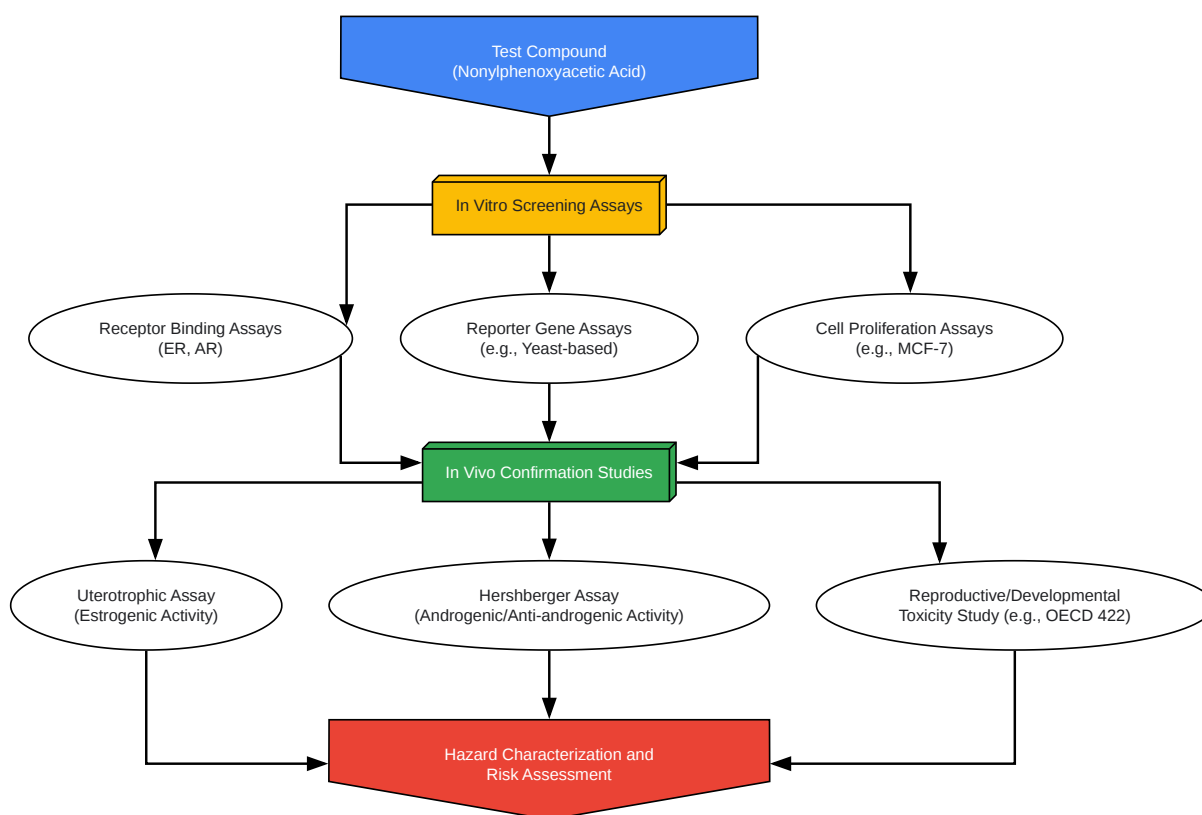


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Caption: Xenobiotic receptor activation by Nonylphenol.

Experimental Workflow for Endocrine Disruption Assessment

The assessment of the endocrine-disrupting potential of a compound like nonylphenoxyacetic acid typically follows a tiered approach, starting with in vitro screening assays and progressing to in vivo studies for confirmation and characterization of the effects.



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Caption: Workflow for endocrine disruption assessment.

Conclusion

Nonylphenoxyacetic acids exhibit a range of toxicological properties, including moderate acute toxicity, severe local effects on the skin and eyes, and skin sensitization. Of significant concern is their potential to act as endocrine disruptors, primarily through the actions of their metabolite, nonylphenol. The weak estrogenic and more pronounced anti-androgenic activities are mediated by direct interactions with the estrogen and androgen receptors, respectively. Furthermore, the activation of xenobiotic-sensing nuclear receptors like CAR and PXR highlights the complex interplay between the metabolism of these compounds and their endocrine-disrupting effects. A thorough understanding of these toxicological properties and the underlying molecular mechanisms is crucial for the accurate risk assessment and regulation of nonylphenoxyacetic acids and their parent compounds. Further research is warranted to fully elucidate the downstream signaling cascades and the long-term health consequences of exposure to these widespread environmental contaminants.

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